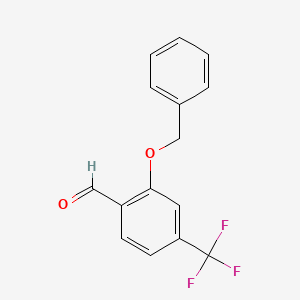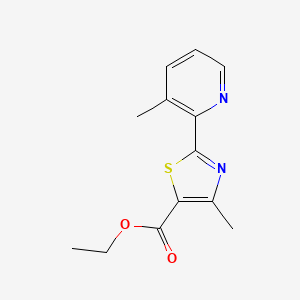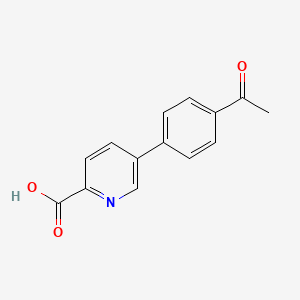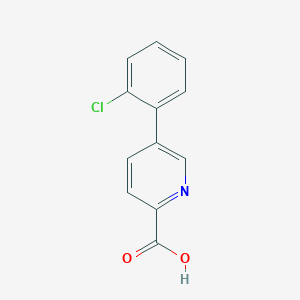
5-(3,5-Dimethoxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dimethoxyphenyl)picolinic acid (5-DMPPA) is an organic compound which belongs to the class of phenylpyrroles. It is a white solid with a molecular formula of C9H9NO4 and a molecular weight of 191.17 g/mol. 5-DMPPA has a variety of applications in scientific research and is widely used in laboratory experiments.
科学的研究の応用
5-(3,5-Dimethoxyphenyl)picolinic acid, 95% has been used in various scientific research applications, such as in the study of the structure and function of proteins and enzymes, in the study of the structure and function of DNA and RNA, in the study of cell signaling pathways, and in the study of the pharmacology of drugs. 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% has also been used in the study of the structure and function of receptors, in the study of the structure and function of hormones, and in the study of the structure and function of neurotransmitters.
作用機序
The mechanism of action of 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed to interact with various enzymes, receptors, and other molecules in the cell, leading to changes in the cell’s physiology and biochemistry. It is believed that 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% can bind to and activate certain enzymes, leading to the production of signaling molecules which can modulate cell activity.
Biochemical and Physiological Effects
Studies have shown that 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% can modulate the activity of various enzymes and receptors, leading to changes in the cell’s physiology and biochemistry. For example, 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% has been shown to modulate the activity of the enzyme acetylcholinesterase, leading to an increase in the level of acetylcholine in the brain. This can lead to changes in the neurotransmission of the brain, which can have a range of effects on behavior and cognition.
実験室実験の利点と制限
5-(3,5-Dimethoxyphenyl)picolinic acid, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a wide range of experiments. Furthermore, it is relatively stable and has a low toxicity.
On the other hand, there are some limitations to using 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments. It is not water soluble, so it must be dissolved in a suitable solvent before use. Additionally, it can be difficult to precisely control the concentration of 5-(3,5-Dimethoxyphenyl)picolinic acid, 95% in a solution, which can lead to inaccurate results.
将来の方向性
There are several potential future directions for research involving 5-(3,5-Dimethoxyphenyl)picolinic acid, 95%. For example, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on cells. Additionally, further research could be conducted to develop new and improved methods for synthesizing 5-(3,5-Dimethoxyphenyl)picolinic acid, 95%, as well as to develop new and improved methods for controlling its concentration in a solution. Finally, further research could be conducted to explore the potential therapeutic applications of 5-(3,5-Dimethoxyphenyl)picolinic acid, 95%, such as in the treatment of neurological disorders.
合成法
5-(3,5-Dimethoxyphenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethoxyphenol with ethyl acetoacetate in the presence of pyridine and sodium hydroxide. The resulting product is then reacted with picolinic acid in the presence of concentrated hydrochloric acid to form 5-(3,5-Dimethoxyphenyl)picolinic acid, 95%.
特性
IUPAC Name |
5-(3,5-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-11-5-10(6-12(7-11)19-2)9-3-4-13(14(16)17)15-8-9/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKIZQWDQOJISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679315 |
Source


|
| Record name | 5-(3,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
CAS RN |
1242339-00-9 |
Source


|
| Record name | 5-(3,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)

![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%](/img/structure/B6336825.png)

![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)




